
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
Overview
Description
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a heterocyclic compound that features an isoxazole ring fused with a pyrrolidine moietyThe isoxazole core is a common structural motif in many biologically active compounds, including those with analgesic, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride typically involves a [3+2] cycloaddition reaction. This reaction is carried out by generating nitrile oxides in situ, which then react with alkynes or enamines to form the isoxazole ring . A common method involves the use of commercially available amino acids as starting materials. The reaction conditions often include the use of dichloroethane as a solvent, with methanol and sodium triacetoxyborohydride as reagents .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key is to optimize the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to its observed biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another five-membered heterocycle with significant biological activities.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.
Uniqueness
5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is unique due to its specific isoxazole-pyrrolidine structure, which imparts distinct biological activities
Properties
IUPAC Name |
5-methyl-3-pyrrolidin-2-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-8(10-11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPSWGJOXXDQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


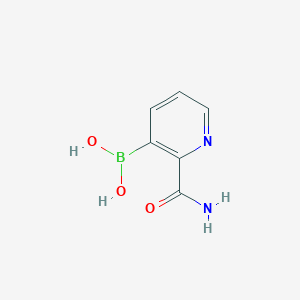
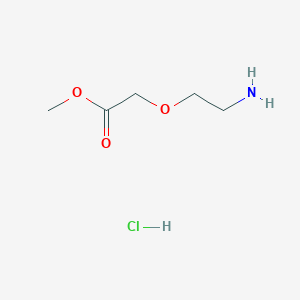
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)

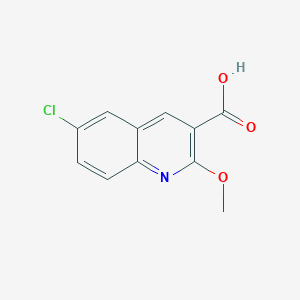
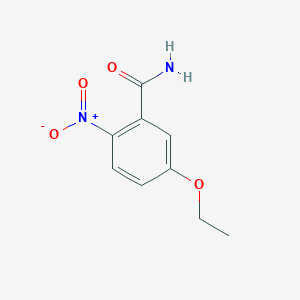
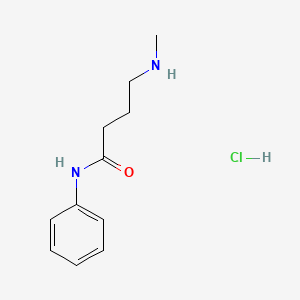
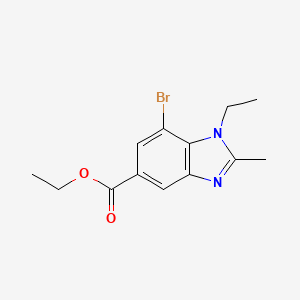
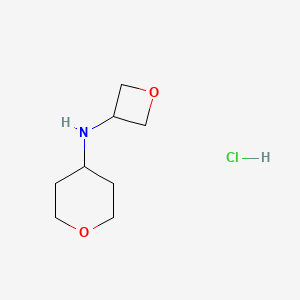


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)
![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)

